DL-Ppmp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp) is a synthetic compound extensively studied for its role in sphingolipid metabolism. It is particularly known for its ability to inhibit glucosylceramide synthase, an enzyme crucial in the biosynthesis of glycosphingolipids . This compound has significant implications in various fields, including biochemistry, pharmacology, and medical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Ppmp can be synthesized through a multi-step chemical processThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale production. The process involves scaling up the reaction conditions and optimizing parameters to achieve consistent quality and yield .

Análisis De Reacciones Químicas

Biological Activity and In Vitro Findings

PPMP acts by inhibiting GCS, which disrupts the synthesis of glycosphingolipids, leading to significant cellular effects.

- Cell Growth and Apoptosis Studies have shown that DL-threo-PPMP can induce apoptosis in various cancer cell lines by altering sphingolipid metabolism. The compound has demonstrated chemosensitization effects, particularly in cells resistant to standard chemotherapy drugs such as doxorubicin.

- Impact on Drug Resistance By inhibiting GCS, DL-threo-PPMP can restore sensitivity to chemotherapy in certain cancer cells. For instance, it has been observed that downregulating GCS enhances the apoptotic response to TNFα and doxorubicin.

- IC50 Values The compound exhibits an IC50 value ranging from 2 to 20 μM against GCS. More recent studies suggest an even lower IC50 of 0.85 µM for anticancer activity.

- Cell Line Studies Research involving HL-60 leukemic cells highlighted that treatment with DL-threo-PPMP resulted in significant reductions in glycolipid synthesis and altered cell surface properties, impacting cholera toxin binding sites.

- Synergistic Effects When combined with ceramide-carrying liposomes, DL-threo-PPMP has shown synergistic effects in inducing apoptosis in natural killer cell leukemias.

PPMP as a Tubulin-Depolymerizing Agent

PPMP inhibits tubulin polymerization in a dose-dependent manner . Molecular docking results predicted that PPMP interacted with β-tubulin by occupying the same binding site as colchicine . Computational docking models indicate that PPMP can bind well at the colchicine binding site of tubulin, with important hydrogen bonds formed between the compound and α- and β-tubulin .

PPMP as an Inhibitor of Parasite Replication

PPMP blocks in vitro parasite replication in a dose-dependent manner, with a 50% inhibitory concentration of 3.5 μM . At 10 μM, PPMP inhibits the completion of cell division at a specific stage in late cytokinesis and induces a 90% reduction in G. lamblia differentiation into cysts .

Aplicaciones Científicas De Investigación

DL-Ppmp has a wide range of applications in scientific research:

Chemistry: Used as a tool to study sphingolipid metabolism and enzyme inhibition.

Biology: Helps in understanding cell signaling pathways and membrane dynamics.

Industry: Utilized in the development of novel therapeutic agents targeting lipid-related pathways.

Mecanismo De Acción

DL-Ppmp exerts its effects by inhibiting glucosylceramide synthase, thereby reducing the synthesis of glycosphingolipids. This inhibition affects various cellular processes, including cytokinesis and glycosylation. The compound modulates cell signaling and membrane dynamics by altering the levels of glycosphingolipids .

Comparación Con Compuestos Similares

Similar Compounds

D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP): A stereoisomer of DL-Ppmp with similar inhibitory effects on glucosylceramide synthase.

N-butyldeoxynojirimycin (NB-DNJ): Another glucosylceramide synthase inhibitor used in similar research applications.

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to effectively inhibit glucosylceramide synthase and modulate sphingolipid metabolism. Its versatility in various chemical reactions and applications in multiple research fields further distinguishes it from other similar compounds .

Actividad Biológica

DL-Ppmp, or DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of glucosylceramide synthase (GCS). This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, impacting various cellular processes including apoptosis, cell signaling, and lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : C29H51ClN2O3

- Molecular Weight : 511.2 g/mol

- Appearance : White to pink solid

- Solubility : Soluble in dimethyl sulfoxide at concentrations of 10 mg/ml

This compound primarily exerts its biological effects through the inhibition of glucosylceramide synthase. This inhibition leads to altered glycosphingolipid metabolism, which has downstream effects on various cellular processes. Research indicates that this compound can significantly inhibit GCS activity by rates of 70%, 41%, and 62% in different cell lines such as MDCK (Madin-Darby Canine Kidney) cells .

Table 1: Inhibition Rates of GCS by this compound in Various Cell Lines

| Cell Line | Inhibition Rate (%) |

|---|---|

| MDCK | 70 |

| Other | 41 |

| Other | 62 |

Biological Effects

-

Impact on Cancer Cells :

- This compound has shown potential in inducing apoptosis in certain cancer cell lines. The compound's ability to modify glycosphingolipid metabolism positions it as a candidate for cancer research and therapeutic development.

-

Cellular Signaling Pathways :

- The inhibition of GCS by this compound affects cellular signaling pathways related to growth and survival. This modulation can lead to significant changes in sphingolipid profiles within cells, impacting membrane dynamics and overall cell signaling.

- Effects on Parasites :

Study on Giardia lamblia

In vitro studies revealed that micromolar concentrations of this compound significantly inhibited the replication and adhesion processes of G. lamblia. At a concentration of 10 μM, the inhibition was irreversible, highlighting its efficacy without affecting mammalian cell metabolism .

Cancer Research Implications

Research has indicated that this compound may enhance the efficacy of certain chemotherapeutic agents by altering sphingolipid metabolism in cancer cells. This effect could potentially improve treatment outcomes for patients with cancers characterized by aberrant glycosphingolipid metabolism .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that also inhibit glucosylceramide synthase. Below is a comparative analysis:

Table 2: Comparison of this compound with Related Compounds

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| D-threo-PPMP | Similar backbone | Inhibitor of glucosylceramide synthase | More potent than this compound |

| PDMP | Similar structure | Inhibitor of glucosylceramide synthase | Less effective than this compound |

| C9-PPMP | Structural analog | Inhibitor of glycosphingolipid synthesis | Different fatty acid chain length |

This compound stands out due to its specific inhibitory action against GCS and its effectiveness in intact cellular systems compared to other analogs .

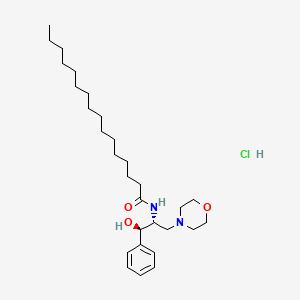

Propiedades

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DL-PPMP impact MDR in cancer cells?

A: this compound acts by inhibiting the synthesis of glucosylceramide synthase (GCS) [, ]. GCS is an enzyme involved in the production of glycosphingolipids, specifically monohexosylceramide (CMH) []. Research indicates that CMH levels are elevated in vincristine-resistant KBV200 cells compared to their drug-sensitive counterparts []. By inhibiting GCS and subsequently reducing CMH levels, this compound can reverse MDR in these cells [].

Q2: Besides impacting CMH levels, does this compound affect other factors related to MDR?

A: Yes, research shows that this compound can also inhibit the expression of the mdr1 gene at the mRNA level []. The mdr1 gene encodes for P-glycoprotein, a transmembrane protein responsible for pumping drugs out of cells, contributing to MDR []. This inhibition of mdr1 gene expression by this compound further contributes to its ability to reverse MDR in cancer cells [].

Q3: What are the potential implications of these findings for cancer treatment?

A3: The ability of this compound to reverse MDR by targeting both GCS and mdr1 gene expression presents a promising avenue for improving the efficacy of chemotherapy in drug-resistant cancers. Further research is needed to explore its potential clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.